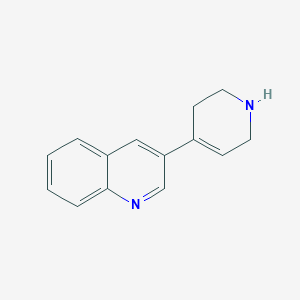
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline is a heterocyclic compound that features a quinoline core structure with a tetrahydropyridine moiety attached at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoline derivatives with tetrahydropyridine intermediates. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like palladium or iridium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the tetrahydropyridine moiety to a fully saturated piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered electronic and steric properties, which can be tailored for specific applications in medicinal chemistry .
科学的研究の応用
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurodegenerative disorders and psychiatric conditions.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments .
作用機序
The mechanism of action of 3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline involves its interaction with specific molecular targets. It can act as an agonist or antagonist at various receptors, including dopamine and serotonin receptors. The compound’s effects are mediated through the modulation of neurotransmitter pathways, which can influence mood, cognition, and behavior .
類似化合物との比較
Similar Compounds
- **3-(1,2,3,6-Tetrahydropyridin-4-yl)pyridine
- **1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- **3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-indole
Uniqueness
3-(1,2,3,6-Tetrahydropyridin-4-yl)quinoline is unique due to its specific structural features that combine the properties of both quinoline and tetrahydropyridine. This combination allows for a diverse range of chemical reactivity and biological activity, making it a valuable compound for research and development in various fields .
特性
分子式 |
C14H14N2 |
|---|---|
分子量 |
210.27 g/mol |
IUPAC名 |
3-(1,2,3,6-tetrahydropyridin-4-yl)quinoline |
InChI |
InChI=1S/C14H14N2/c1-2-4-14-12(3-1)9-13(10-16-14)11-5-7-15-8-6-11/h1-5,9-10,15H,6-8H2 |
InChIキー |
MEJLQJVWAZRDLH-UHFFFAOYSA-N |
正規SMILES |
C1CNCC=C1C2=CC3=CC=CC=C3N=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



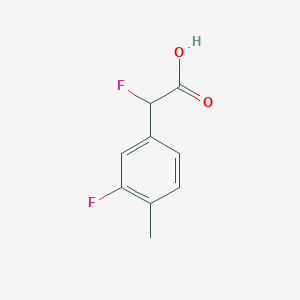

![3-Chloro-5-[(methylsulfanyl)methyl]-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15239578.png)

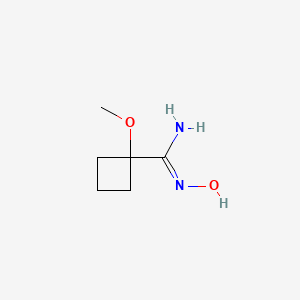
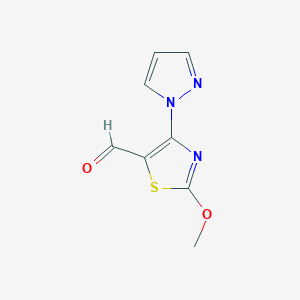
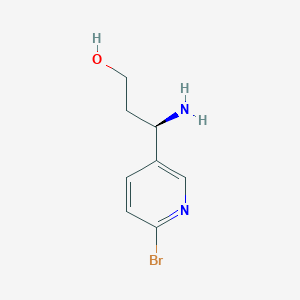
![3-Bromo-7-methyl-2-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239603.png)
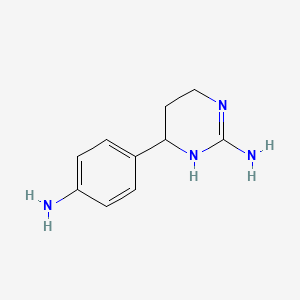

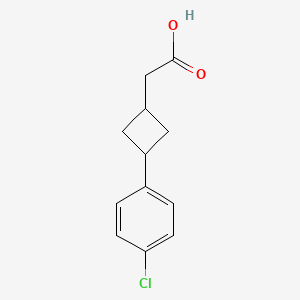
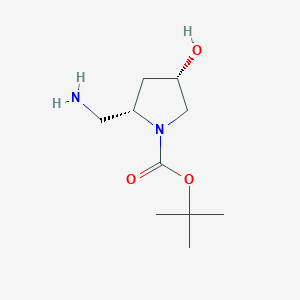
![2-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15239632.png)
